2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide
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Overview
Description
1-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE is a Schiff base hydrazone compound. Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and they are known for their diverse applications in various fields due to their interesting chemical properties .
Preparation Methods
The synthesis of 1-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE involves the reaction of 4-fluorobenzaldehyde with naphthalene-2-carbohydrazide in the presence of a suitable solvent like ethanol or methanol . The reaction typically proceeds under reflux conditions, and the product is obtained after purification by recrystallization .
Chemical Reactions Analysis
1-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with transition metal ions, which can inhibit enzyme activity and disrupt biological pathways . The presence of the fluorine atom enhances its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
1-{N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(NAPHTHALEN-2-YL)FORMAMIDE is unique due to its specific structural features and properties. Similar compounds include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]adamantane-1-carbohydrazide These compounds share similar structural motifs but differ in their substituents and overall molecular geometry, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C19H14FN3O2 |
---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
N'-[(E)-(4-fluorophenyl)methylideneamino]-N-naphthalen-2-yloxamide |
InChI |
InChI=1S/C19H14FN3O2/c20-16-8-5-13(6-9-16)12-21-23-19(25)18(24)22-17-10-7-14-3-1-2-4-15(14)11-17/h1-12H,(H,22,24)(H,23,25)/b21-12+ |
InChI Key |
KWHVMOKHWULHDE-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(=O)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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